molecular formula C11H14BrNO B022829 2-bromo-N,N-diethylbenzamide CAS No. 76041-86-6

2-bromo-N,N-diethylbenzamide

Cat. No. B022829
CAS RN: 76041-86-6
M. Wt: 256.14 g/mol
InChI Key: BYMBWCOGISFGJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromobenzamide compounds, such as N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, involves simple one-step reactions, highlighting a straightforward approach to synthesizing bromo compounds. This method facilitates labeling through non-isotopic bromine-iodine exchange, achieving radiochemical yields up to 60% (Brandau et al., 1993).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those related to 2-bromo-N,N-diethylbenzamide, has been elucidated through various spectroscopic methods and crystallographic analyses. These studies provide insight into the conformation, bond lengths, and resonance effects within the molecule, enhancing understanding of its chemical behavior (Binzet et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving bromobenzamide derivatives demonstrate their reactivity and potential for further functionalization. For instance, copper-catalyzed tandem reactions of o-bromobenzamide derivatives have been developed for synthesizing various benzisothiazol-3(2H)-one derivatives (Wang et al., 2012). Additionally, palladium-catalyzed coupling reactions of 2-bromobenzamides with terminal alkynes highlight the versatility of bromobenzamide compounds in organic synthesis (Li et al., 2009).

Physical Properties Analysis

Investigations into the physical properties of bromobenzamide derivatives, including polymorphism and thermal characteristics, offer valuable insights into their stability and behavior under various conditions. For example, the study of 2-benzoyl-N,N-diethylbenzamide polymorphs reveals differences in melting points and crystal structures, contributing to the understanding of its physicochemical properties (de Moraes et al., 2021).

Scientific Research Applications

  • It is used for directing lithiation of substituted N,N-diethylbenzamides, leading to ortho and adjacent-benzylic alkylated products (Court & Hlasta, 1996).

  • This compound facilitates direct arylation of heteroarene C-H bonds, allowing the synthesis of heteroaryl benzamides (Chen, Bruneau, Dixneuf, & Doucet, 2013).

  • It is involved in studies exploring the intramolecular versus intermolecular hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group, although this specific study focuses on 2-hydroxy-N,N-diethylbenzamide (Majewska, Pająk, Rospenk, & Filarowski, 2009).

  • The compound acts as an inhibitor of photosynthetic electron transport (PET), with its efficiency depending on the compound's lipophilicity and the electronic properties of the R substituent in the N-phenyl moiety. This study, however, focuses on derivatives like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides (Kráľová, Šeršen, Pesko, Waisser, & Kubicová, 2013).

  • It has been identified as an excellent agent for malignant melanoma diagnosis by SPECT, particularly in the form of technetium-99m-labelled N-(diethylaminoethyl)benzamide (Auzeloux et al., 1999).

  • A tracer form, N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, is used for detecting malignant melanoma, showing moderate uptake in tumors and suspected metastases (Brandau et al., 1993).

  • As a non-peptide CCR5 antagonist benzamide derivative, 2-bromo-N,N-diethylbenzamide was synthesized and evaluated for biological activity (Bi, 2015).

Safety And Hazards

2-bromo-N,N-diethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-bromo-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMBWCOGISFGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349940
Record name 2-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-diethylbenzamide

CAS RN

76041-86-6
Record name 2-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HOBT (2.72 g, 10.08 mmol), DIPEA (3.52 mL, 20.16 mmol), 2-bromo benzoic acid (4.08 g, 10.08 mmol), and diethyl amine (2.08 mL, 10.08 mmol) were dissolved in DCM (100 mL) and stirred at r.t. for about 30 minutes. EDCI (3.86 g, 10.08 mmol) was added, and the mixture was stirred at r.t. for about 16 hours. The reaction was concentrated to an oil, and the oil was purified via column chromatography to give 2-bromo-N,N-diethyl-benzamide (3.35 g, 68%) as a yellow oil.
Name
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
3.52 mL
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.86 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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